盐酸N1,N1-二甲基-N4-(4-(噻吩-3-基甲基)噻唑-2-基)苯-1,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

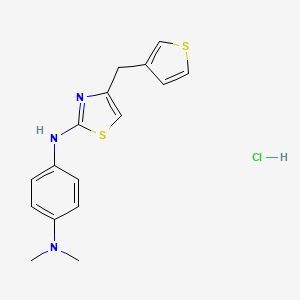

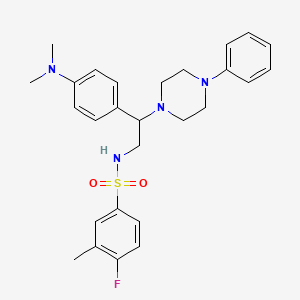

The compound "N1,N1-dimethyl-N4-(4-(thiophen-3-ylmethyl)thiazol-2-yl)benzene-1,4-diamine hydrochloride" is a complex molecule that likely contains a benzene-1,4-diamine core with substituents that include a dimethyl group, a thiophene moiety, and a thiazole ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of heterocyclic components and multiple nitrogen atoms.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of heterocycles, such as thiophene and thiazole rings, and the attachment of these rings to a benzene diamine core. For example, the synthesis of a copolymer involving a thiophene derivative was achieved through electrochemical copolymerization, which could be a relevant method for synthesizing related compounds . Another study reported the synthesis of a benzothiazole derivative through condensation reactions . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of the compound would likely be characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy. These techniques have been used to determine the chemical structure of similar compounds, providing insights into the arrangement of atoms and the presence of functional groups . The benzene-1,4-diamine core, along with the attached thiophene and thiazole rings, would contribute to the overall molecular geometry and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the heterocyclic rings and the nitrogen atoms. For instance, the thiophene ring could undergo electrophilic aromatic substitution reactions, while the nitrogen atoms might participate in nucleophilic substitution reactions or act as coordination sites for metal ions. The synthesis of a related benzothiazole compound involved a nucleophilic aromatic substitution (SNAr) reaction , which could be a relevant reaction for the target compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and aromatic rings could affect properties such as solubility, melting point, and conductivity. For example, a related copolymer exhibited specific conductivity measurements . The pKa values of similar compounds have been determined, indicating the acidic nature of certain nitrogen atoms within the heterocycles . These properties are crucial for understanding the behavior of the compound in different environments and for potential applications.

科学研究应用

结构多样的文库生成

Roman (2013) 的研究深入探讨了使用源自 2-乙酰噻吩的酮型曼尼希碱作为烷基化和环闭合反应的起始原料。这种方法产生了结构多样的化合物文库,展示了为各种应用(包括新型材料和生物活性分子的开发)创造广泛的化学实体的潜力 (G. Roman, 2013)。

导电共聚物的合成和表征

Turac 等人 (2014) 的研究重点是噻吩衍生物与 3,4-乙撑二氧噻吩的电化学共聚合。所得共聚物通过各种技术表征,展示了它们在导电聚合物领域的潜力。这项研究强调了噻吩衍生物在开发具有理想电性能材料方面的重要性,这些材料可用于电子和储能应用 (E. Turac, E. Sahmetlioglu, L. Toppare, 2014)。

芳香族聚噻唑酰胺的开发

井上和今井 (1995) 合成了含有苯基侧链噻唑单元的新型芳香族二胺,从而制备了新型芳香族聚酰胺。这些材料表现出高的热稳定性和在有机溶剂中的溶解性,表明它们在高性能塑料和纤维中的应用潜力 (Kazuto Inoue, Y. Imai, 1995)。

油井管状钢中的缓蚀

Yadav、Sharma 和 Kumar (2015) 的一项研究考察了噻唑衍生物作为盐酸溶液中油井管状钢的缓蚀剂的有效性。他们的研究结果表明,这些化合物可以显着提高钢的耐腐蚀性,这对于防止石油和天然气工业中的材料降解至关重要 (M. Yadav, D. Sharma, Sumit Kumar, 2015)。

未来方向

属性

IUPAC Name |

4-N,4-N-dimethyl-1-N-[4-(thiophen-3-ylmethyl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S2.ClH/c1-19(2)15-5-3-13(4-6-15)17-16-18-14(11-21-16)9-12-7-8-20-10-12;/h3-8,10-11H,9H2,1-2H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWZHUOVMXSGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)CC3=CSC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-dimethyl-N4-(4-(thiophen-3-ylmethyl)thiazol-2-yl)benzene-1,4-diamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2531052.png)

![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)

![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)